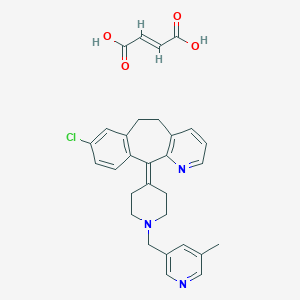

Rupatadine Fumarate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBLCDXVHQWMSU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182349-12-8 | |

| Record name | Rupatadine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupatadine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUPATADINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Rupatadine Fumarate in Mast Cell Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine Fumarate is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action by antagonizing both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors. This dual activity makes it a potent agent in the management of allergic conditions. A significant aspect of its therapeutic efficacy stems from its ability to modulate mast cell activity. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects on mast cells, focusing on the prevention of degranulation and the suppression of inflammatory mediator release. This document synthesizes quantitative data from various in vitro studies, details the experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the involved signaling pathways and experimental workflows.

Introduction

Mast cells are pivotal effector cells in the pathophysiology of allergic and inflammatory diseases.[1] Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), neuropeptides like Substance P, or cytokines such as Interleukin-1 (IL-1), mast cells undergo degranulation.[2] This process leads to the release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and lipid mediators like leukotrienes and platelet-activating factor (PAF).[1] These mediators collectively contribute to the clinical manifestations of allergic reactions.

This compound has demonstrated significant efficacy in attenuating allergic responses, not only through competitive antagonism of histamine H1 and PAF receptors but also by directly inhibiting mast cell degranulation and the subsequent release of these potent inflammatory molecules.[3][4] This guide delves into the core mechanisms of Rupatadine's action on mast cells, providing a comprehensive resource for researchers and professionals in the field.

Dual Antagonistic Action of this compound

Rupatadine's primary mechanism of action involves the blockade of two key receptors implicated in the allergic cascade:

-

Histamine H1 Receptor Antagonism: Rupatadine is a potent and selective inverse agonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which are characteristic of the early phase of an allergic reaction.

-

Platelet-Activating Factor (PAF) Receptor Antagonism: In addition to its antihistaminic properties, Rupatadine is a potent antagonist of the PAF receptor. PAF is a powerful phospholipid mediator that plays a crucial role in amplifying the inflammatory response by inducing bronchoconstriction, increasing vascular permeability, and promoting the chemotaxis of inflammatory cells, including eosinophils and neutrophils. By blocking the PAF receptor on mast cells and other immune cells, Rupatadine mitigates these effects.

Inhibition of Mast Cell Degranulation and Mediator Release

Beyond receptor antagonism, Rupatadine directly impacts mast cell function by inhibiting their degranulation and the release of a broad spectrum of inflammatory mediators.

Inhibition of Histamine Release

Rupatadine has been shown to effectively inhibit histamine release from mast cells in response to various stimuli. This inhibition is a key component of its mast cell-stabilizing effect.

Inhibition of Cytokine and Chemokine Release

Rupatadine's inhibitory action extends to the suppression of the synthesis and release of several pro-inflammatory cytokines and chemokines from mast cells, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Interleukin-10 (IL-10)

-

Interleukin-13 (IL-13)

-

Vascular Endothelial Growth Factor (VEGF)

By downregulating the release of these mediators, Rupatadine can modulate the late-phase allergic reaction and chronic allergic inflammation.

Quantitative Data on Rupatadine's Inhibitory Effects

The following tables summarize the quantitative data from various studies, illustrating the potent inhibitory effects of this compound on mast cell mediator release.

Table 1: IC50 Values for Rupatadine in Inhibiting Histamine and TNF-α Release

| Mediator | Mast Cell Type | Stimulus | IC50 (µM) | Reference |

| Histamine | Dispersed Canine Skin Mast Cells | A23187 | 0.7 ± 0.4 | |

| Histamine | Dispersed Canine Skin Mast Cells | Concanavalin A | 3.2 ± 0.7 | |

| Histamine | Dispersed Canine Skin Mast Cells | Anti-IgE | 1.5 ± 0.4 | |

| TNF-α | Human Mast Cell Line (HMC-1) | Not Specified | 2.0 ± 0.9 |

Table 2: Percentage Inhibition of Mediator Release by Rupatadine in Human Mast Cells

| Mediator | Mast Cell Type | Stimulus | Rupatadine Concentration (µM) | % Inhibition | Reference |

| IL-6 | Human Leukemic Mast Cells (HMC-1) | IL-1 | 50 | ~80% | |

| IL-8 | Human Mast Cell Line (LAD2) | Substance P | 50 | ~80% | |

| VEGF | Human Mast Cell Line (LAD2) | Substance P | 50 | ~73% | |

| Histamine | Human Mast Cell Line (LAD2) | Substance P | 50 | ~88% | |

| β-hexosaminidase | Human Mast Cell Line (LAD2) | PAF | 5 | ~40% | |

| β-hexosaminidase | Human Mast Cell Line (LAD2) | PAF | 10 | ~53% | |

| Histamine | Human Mast Cell Line (LAD2) | PAF | 1-10 | Concentration-dependent | |

| IL-6, IL-8, IL-10, IL-13, TNF-α | Human Cord Blood-derived Mast Cells | IgE/anti-IgE | 10-50 | Significant Inhibition |

Signaling Pathways Modulated by Rupatadine in Mast Cells

The inhibitory effects of Rupatadine on mast cell activation are a consequence of its interference with key signaling pathways downstream of the H1 and PAF receptors.

Histamine H1 Receptor Signaling Pathway

Caption: Rupatadine blocks the H1 receptor, inhibiting downstream signaling.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Caption: Rupatadine's antagonism of the PAF receptor inhibits multiple downstream inflammatory pathways.

Detailed Methodologies for Key Experiments

The following sections provide an overview of the experimental protocols commonly used to assess the effects of this compound on mast cell function.

Mast Cell Culture

-

Human Mast Cell Lines (HMC-1 and LAD2): These immortalized cell lines are cultured in appropriate media (e.g., Iscove's Modified Dulbecco's Medium or StemPro-34) supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and, in the case of LAD2 cells, stem cell factor (SCF).

-

Primary Human Mast Cells (e.g., cord blood-derived): CD34+ progenitor cells are isolated from human cord blood and cultured in the presence of SCF, IL-6, and other growth factors for several weeks to differentiate into mature mast cells.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Caption: Workflow for the β-hexosaminidase release assay.

Protocol Outline:

-

Cell Seeding: Mast cells are seeded in a 96-well plate.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-30 minutes).

-

Stimulation: Mast cells are then stimulated with an appropriate agonist (e.g., PAF, anti-IgE, Substance P) for a defined period (e.g., 30 minutes).

-

Sample Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected. The remaining cell pellet is lysed to determine the total cellular β-hexosaminidase content.

-

Enzymatic Reaction: The supernatant and cell lysate are incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Measurement: The reaction is stopped, and the absorbance is read at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the supernatant and cell lysate.

Histamine Release Assay

The amount of histamine released into the cell culture supernatant is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

-

Cell Treatment: Mast cells are treated with Rupatadine and stimulated as described in the degranulation assay.

-

Supernatant Collection: After stimulation, the cell suspension is centrifuged, and the supernatant is collected.

-

ELISA: The histamine concentration in the supernatant is determined using a commercial histamine ELISA kit according to the manufacturer's instructions. This typically involves the acylation of histamine, followed by a competitive binding assay with a histamine-specific antibody.

-

Quantification: The histamine concentration is calculated based on a standard curve generated with known concentrations of histamine.

Cytokine Measurement (ELISA)

The levels of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant are measured by ELISA.

Caption: General workflow for cytokine measurement by ELISA.

Protocol Outline:

-

Cell Stimulation: Mast cells are pre-treated with Rupatadine and then stimulated with the appropriate agonist for a longer duration (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Sandwich ELISA:

-

An ELISA plate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is blocked to prevent non-specific binding.

-

The collected supernatant and a series of standards of known cytokine concentrations are added to the wells.

-

A biotinylated detection antibody, also specific for the cytokine, is added.

-

An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the detection antibody.

-

A substrate is added, and the resulting colorimetric change is measured using a plate reader.

-

-

Quantification: The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion

This compound's mechanism of action in mast cells is multifaceted, extending beyond its well-established dual antagonism of histamine H1 and PAF receptors. Its ability to directly inhibit mast cell degranulation and the release of a wide array of pro-inflammatory mediators, including histamine and various cytokines, underscores its comprehensive anti-allergic and anti-inflammatory properties. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for understanding and further investigating the therapeutic potential of Rupatadine in mast cell-mediated diseases. The elucidation of its impact on intracellular signaling pathways offers valuable insights for the development of novel and more targeted anti-allergic therapies.

References

- 1. Rupatadine Inhibits Proinflammatory Mediator Secretion from Human Mast Cells Triggered by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

Rupatadine Fumarate: A Technical Whitepaper on its Dual Antagonism of H1 and Platelet-Activating Factor (PAF) Receptors

Introduction

Rupatadine (B1662895) is a second-generation, non-sedating antihistamine distinguished by its unique and potent dual mechanism of action: the antagonism of both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors[1][2][3]. This dual activity provides a more comprehensive approach to managing allergic and inflammatory conditions compared to traditional antihistamines that only target the H1 receptor[1]. Histamine and PAF are key mediators in the pathophysiology of allergic reactions, including allergic rhinitis and urticaria[1]. By simultaneously inhibiting the actions of both mediators, rupatadine effectively addresses a broader spectrum of allergic symptoms. This technical guide provides an in-depth analysis of rupatadine's pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Dual Receptor Blockade

Rupatadine exerts its therapeutic effects by acting as a competitive antagonist and inverse agonist at the histamine H1 receptor and as a competitive antagonist at the PAF receptor.

-

Histamine H1 Receptor Antagonism: During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cells. This triggers symptoms like itching, vasodilation, and increased vascular permeability. Rupatadine binds selectively to peripheral H1 receptors, stabilizing them in an inactive state and thereby blocking histamine-induced effects.

-

Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent phospholipid mediator involved in inflammation, platelet aggregation, and anaphylaxis. It contributes significantly to vascular leakage, bronchoconstriction, and eosinophil chemotaxis. Rupatadine competitively blocks the PAF receptor, mitigating these inflammatory processes that exacerbate allergic conditions.

Signaling Pathways and Inhibition by Rupatadine

The following diagrams illustrate the intracellular signaling cascades initiated by histamine and PAF and their subsequent inhibition by rupatadine.

Caption: Histamine H1 receptor signaling pathway and its inhibition by Rupatadine.

Caption: Platelet-Activating Factor (PAF) receptor signaling and its inhibition by Rupatadine.

Quantitative Data on Receptor Antagonism

The efficacy of rupatadine's dual antagonism has been quantified through various in vitro and in vivo studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Receptor Binding and Functional Antagonism of Rupatadine

| Parameter | Receptor/Assay | Species/Tissue | Value | Reference Antihistamines/PAF Antagonists |

| Ki (nM) | H1 Receptor | Guinea Pig Cerebellum | 102 | Loratadine: 127 nM, Terfenadine: 144 nM |

| Ki (app) (µM) | H1 Receptor ([3H]-pyrilamine binding) | Guinea Pig Cerebellum | 0.10 | - |

| Ki (app) (µM) | PAF Receptor ([3H]WEB-2086 binding) | Rabbit Platelet Membranes | 0.55 | - |

| IC50 (nM) | H1 Receptor ([3H]-mepyramine binding) | Guinea Pig Cerebellum | 26 | Loratadine: 286 nM, Terfenadine: 362 nM, Cetirizine: 90 nM |

| IC50 (µM) | PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | 0.68 | Loratadine, Cetirizine, etc.: Significantly lower activity |

| IC50 (µM) | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 0.20 | WEB-2086: Higher activity |

| pA2 | Histamine-induced Ileum Contraction | Guinea Pig | 9.29 ± 0.06 | - |

| pA2 | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 6.68 ± 0.08 | - |

Ki: Dissociation constant; Ki (app): Apparent inhibition constant; IC50: Half-maximal inhibitory concentration; pA2: A measure of competitive antagonist potency.

Table 2: In Vivo Efficacy of Rupatadine

| Model | Effect Measured | Species | Rupatadine ID50 |

| Histamine-induced Hypotension | Inhibition | Rat | 1.4 mg/kg i.v. |

| PAF-induced Hypotension | Inhibition | Rat | 0.44 mg/kg i.v. |

| Histamine-induced Bronchoconstriction | Inhibition | Guinea Pig | 113 µg/kg i.v. |

| PAF-induced Bronchoconstriction | Inhibition | Guinea Pig | 9.6 µg/kg i.v. |

| PAF-induced Mortality | Inhibition | Mouse | 0.31 mg/kg i.v., 3.0 mg/kg p.o. |

| Endotoxin-induced Mortality | Inhibition | Mouse | 1.6 mg/kg i.v. |

| Endotoxin-induced Mortality | Inhibition | Rat | 0.66 mg/kg i.v. |

ID50: Dose required to inhibit a response by 50%. i.v.: intravenous; p.o.: oral.

Experimental Protocols and Methodologies

The dual antagonistic properties of rupatadine were characterized using a range of established pharmacological assays.

Receptor Binding Assays

These assays determine the affinity of a drug for its target receptor.

-

Objective: To quantify the binding affinity of rupatadine for H1 and PAF receptors.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from tissues rich in the target receptors, such as guinea pig cerebellum for H1 receptors and rabbit platelets for PAF receptors.

-

Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]-pyrilamine or [3H]-mepyramine for H1, [3H]WEB-2086 for PAF) and varying concentrations of the test compound (rupatadine).

-

Separation and Quantification: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of rupatadine that inhibits 50% of the specific radioligand binding (IC50) is determined. This value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

These assays measure the physiological response to receptor activation and its inhibition by an antagonist.

-

Histamine-induced Guinea Pig Ileum Contraction:

-

Objective: To assess the functional antagonism of rupatadine at the H1 receptor.

-

Methodology:

-

A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Contractions of the tissue are measured isometrically using a force transducer.

-

A cumulative concentration-response curve to histamine is established.

-

The tissue is then incubated with a fixed concentration of rupatadine for a set period.

-

A second histamine concentration-response curve is generated in the presence of rupatadine.

-

The rightward shift in the histamine curve is used to calculate the pA2 value, which quantifies the potency of rupatadine as a competitive antagonist.

-

-

-

PAF-induced Platelet Aggregation:

-

Objective: To evaluate the functional antagonism of rupatadine at the PAF receptor.

-

Methodology:

-

Platelet-rich plasma (PRP) is obtained from human or rabbit blood by centrifugation.

-

The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.

-

A baseline is established, and then various concentrations of rupatadine or a vehicle are added and pre-incubated.

-

Aggregation is induced by adding a submaximal concentration of PAF.

-

The percentage inhibition of aggregation by rupatadine is calculated to determine the IC50 value.

-

-

In Vivo Models

Animal models are used to confirm the activity and potency of the drug in a whole-organism context.

-

Inhibition of Histamine- and PAF-induced Hypotension in Rats:

-

Objective: To demonstrate rupatadine's ability to block the systemic effects of histamine and PAF.

-

Methodology:

-

Anesthetized rats are instrumented to continuously monitor blood pressure.

-

Rupatadine or vehicle is administered intravenously.

-

After a set time, a bolus of histamine or PAF is injected intravenously to induce a hypotensive response.

-

The ability of rupatadine to inhibit this drop in blood pressure is quantified, and the ID50 is calculated.

-

-

-

Inhibition of Histamine- and PAF-induced Bronchoconstriction in Guinea Pigs:

-

Objective: To assess the drug's effect on airway constriction.

-

Methodology:

-

Anesthetized, ventilated guinea pigs are used. Bronchoconstriction is measured as an increase in inflation pressure.

-

Rupatadine or vehicle is administered intravenously.

-

Bronchoconstriction is induced by an intravenous challenge with histamine or PAF.

-

The percentage inhibition of the bronchoconstrictor response is determined to calculate the ID50.

-

-

Experimental Workflow Visualization

The logical progression for characterizing a dual antagonist like rupatadine is shown below.

Caption: General experimental workflow for the evaluation of a dual H1/PAF antagonist.

Additional Anti-Allergic and Anti-Inflammatory Effects

Beyond direct receptor antagonism, rupatadine exhibits other properties that contribute to its anti-allergic profile. Studies have shown it can inhibit the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. Furthermore, rupatadine has been observed to inhibit the chemotaxis (migration) of eosinophils and neutrophils, key cells involved in the late-phase allergic response. It has also demonstrated an ability to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8.

Conclusion

Rupatadine fumarate (B1241708) is a potent second-generation antihistamine with a pharmacologically distinct profile characterized by the dual antagonism of both histamine H1 and PAF receptors. This dual action, supported by extensive in vitro and in vivo data, allows it to inhibit a wider range of mediators involved in allergic inflammation than traditional antihistamines. Its ability to block both the immediate effects of histamine and the potent pro-inflammatory actions of PAF provides a strong rationale for its efficacy in treating allergic rhinitis and chronic urticaria. The combination of high potency, rapid onset, long duration of action, and a favorable safety profile makes rupatadine a valuable therapeutic agent for the management of allergic disorders.

References

Beyond the Histamine Blockade: An In-depth Technical Guide to the Anti-inflammatory Effects of Rupatadine Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine (B1662895) fumarate (B1241708), a second-generation antihistamine, is well-established for its potent and selective histamine (B1213489) H1 receptor antagonism in the management of allergic disorders.[1] However, a growing body of evidence reveals that its therapeutic efficacy extends beyond this primary mechanism, encompassing a range of anti-inflammatory effects that are independent of histamine blockade. This technical guide provides a comprehensive overview of these non-histaminic actions, focusing on its dual antagonism of Platelet-Activating Factor (PAF), inhibition of mast cell degranulation, and modulation of key inflammatory signaling pathways, including the NF-κB cascade. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the multifaceted pharmacological profile of rupatadine. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Anti-inflammatory Mechanisms Beyond H1-Receptor Antagonism

Rupatadine's unique anti-inflammatory profile stems from its ability to interfere with multiple pathways in the allergic and inflammatory cascade.[1]

Dual Antagonism of Platelet-Activating Factor (PAF)

Rupatadine is distinguished from many other antihistamines by its potent antagonism of the Platelet-Activating Factor (PAF) receptor.[2][3][4] PAF is a potent phospholipid mediator involved in a wide array of inflammatory processes, including platelet aggregation, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking the PAF receptor, rupatadine mitigates these downstream effects, contributing significantly to its overall anti-inflammatory action.

Inhibition of Mast Cell Degranulation and Mediator Release

Mast cells are central players in the inflammatory response, releasing a plethora of pre-formed and newly synthesized mediators upon activation. Rupatadine has been shown to inhibit the degranulation of mast cells, thereby reducing the release of not only histamine but also a range of pro-inflammatory cytokines and other mediators. This mast cell stabilizing effect is a key component of its anti-inflammatory properties.

Modulation of the NF-κB Signaling Pathway

Recent evidence has illuminated the ability of rupatadine to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. Rupatadine's interference with this pathway represents a significant mechanism for its broad anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies demonstrating the anti-inflammatory effects of rupatadine.

Table 1: Inhibition of Cytokine and Mediator Release from Human Mast Cells by Rupatadine

| Cell Type | Stimulus | Mediator | Rupatadine Concentration (µM) | Percent Inhibition | Reference |

| HMC-1 | Interleukin (IL)-1 | IL-6 | 50 | 80% | |

| LAD2 | Substance P | Histamine | 50 | 88% | |

| LAD2 | Substance P | IL-8 | 50 | 80% | |

| LAD2 | Substance P | VEGF | 50 | 73% | |

| Human Cord Blood-derived | IgE/anti-IgE | IL-6, IL-8, IL-10, IL-13, TNF | 10-50 | Not specified |

Table 2: Antagonism of Platelet-Activating Factor (PAF) by Rupatadine

| Experimental Model | Parameter | Rupatadine IC50 (µM) | Reference |

| Washed Rabbit Platelets | Platelet Aggregation | 0.2 | |

| Human Platelet-Rich Plasma | Platelet Aggregation | 0.68 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of rupatadine's anti-inflammatory effects.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

-

Human mast cell line (e.g., LAD2)

-

Cell culture medium (e.g., StemPro-34 SFM)

-

Stimulating agent (e.g., Substance P, PAF, IgE/anti-IgE)

-

Rupatadine fumarate

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Culture human mast cells to the desired density.

-

Wash the cells with Tyrode's buffer and resuspend in the same buffer.

-

Pre-incubate the cells with varying concentrations of rupatadine or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Add the stimulating agent to induce degranulation and incubate for the appropriate time (e.g., 30 minutes) at 37°C.

-

Centrifuge the microplate to pellet the cells.

-

Transfer an aliquot of the supernatant to a new microplate.

-

To determine the total β-hexosaminidase release, lyse an equal number of untreated cells with lysis buffer.

-

Add the pNAG substrate solution to all wells and incubate at 37°C until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

Cytokine Measurement by ELISA

This protocol outlines the general steps for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants.

Materials:

-

Cell culture supernatant samples

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with assay buffer for at least 1 hour at room temperature.

-

Wash the plate.

-

Add cell culture supernatant samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the substrate solution and incubate until a color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and determine the concentration of the cytokine in the samples.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of rupatadine to inhibit platelet aggregation induced by PAF.

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet-Activating Factor (PAF)

-

This compound

-

Saline solution

-

Aggregometer

Procedure:

-

Prepare PRP from fresh human blood by centrifugation.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate aliquots of PRP with varying concentrations of rupatadine or vehicle control for a specified time at 37°C.

-

Place the PRP sample in the aggregometer cuvette with a stir bar.

-

Add PAF to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP sample over time using the aggregometer. An increase in light transmission indicates platelet aggregation.

-

Calculate the percentage inhibition of aggregation by rupatadine compared to the vehicle control.

Western Blot for NF-κB p65 Phosphorylation

This protocol is used to assess the effect of rupatadine on the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

Materials:

-

Human cell line (e.g., endothelial cells, mast cells)

-

Cell culture medium

-

Stimulating agent (e.g., TNF-α)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-total-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to confluency.

-

Pre-treat the cells with rupatadine or vehicle for a specified time.

-

Stimulate the cells with the appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total p65 for normalization.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Rupatadine inhibits mast cell degranulation and subsequent mediator release.

Caption: Rupatadine antagonizes the PAF receptor, inhibiting platelet aggregation.

Caption: Rupatadine inhibits the NF-κB signaling pathway.

Caption: Workflow for measuring cytokine levels using ELISA.

Conclusion

This compound exhibits a robust and multifaceted anti-inflammatory profile that extends significantly beyond its well-characterized histamine H1 receptor antagonism. Its dual action as a PAF antagonist, coupled with its ability to stabilize mast cells and inhibit the release of a broad spectrum of inflammatory mediators, underscores its unique therapeutic potential. Furthermore, the emerging evidence of its inhibitory effects on the central NF-κB signaling pathway provides a deeper understanding of its broad-ranging anti-inflammatory capabilities. For researchers and drug development professionals, these non-histaminic properties of rupatadine offer a compelling rationale for its application in a wider range of inflammatory conditions and provide a platform for the development of novel therapeutics with targeted, multi-modal anti-inflammatory actions. This technical guide serves as a foundational resource to facilitate further investigation and capitalize on the full therapeutic potential of rupatadine.

References

- 1. Rupatadine in Established Treatment Schemes Improves Chronic Spontaneous Urticaria Symptoms and Patients’ Quality of Life: a Prospective, Non-interventional Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

In Vitro Characterization of Rupatadine Fumarate Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Rupatadine Fumarate's binding affinity, focusing on its dual antagonism of the histamine (B1213489) H1 receptor and the Platelet-Activating Factor (PAF) receptor. This document synthesizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathways to support further research and development.

Introduction

Rupatadine is a second-generation, non-sedating antihistamine that exhibits a unique pharmacological profile by acting as a potent and selective antagonist for both histamine H1 and PAF receptors.[1][2] This dual activity is significant as both histamine and PAF are key mediators in the pathophysiology of allergic and inflammatory conditions.[2] Histamine, released from mast cells and basophils, binds to H1 receptors, leading to classic allergic symptoms.[3] PAF, a potent phospholipid mediator, is involved in a wide range of inflammatory processes, including platelet aggregation and increasing vascular permeability.[3] By antagonizing both receptors, Rupatadine offers a comprehensive approach to managing allergic disorders.

Binding Affinity of this compound

The binding affinity of this compound for the histamine H1 and PAF receptors has been quantified in various in vitro studies, primarily through radioligand binding assays. The key parameters used to express this affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Binding Affinity of Rupatadine for Histamine H1 Receptor

| Radioligand | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| [³H]-Pyrilamine | Guinea Pig Cerebellum Membranes | Ki(app) | 100 | |

| [³H]-Mepyramine | Guinea Pig Cerebellum/Lung | Ki | 26 - 256 | |

| Not Specified | Not Specified | Ki | 102 | |

| Not Specified | Not Specified | Ki(app) | 26 |

Table 2: In Vitro Binding Affinity and Functional Inhibition of Rupatadine for PAF Receptor

| Radioligand/Assay | Tissue/Cell Line | Parameter | Value (µM) | Reference |

| [³H]WEB-2086 | Rabbit Platelet Membranes | Ki(app) | 0.55 | |

| PAF-induced Platelet Aggregation | Washed Rabbit Platelets | IC50 | 0.20 | |

| PAF-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 0.68 | |

| PAF-induced Platelet Aggregation | Dog Whole Blood | IC50 | 0.29 |

Experimental Protocols

The following are generalized protocols for radioligand binding assays to determine the binding affinity of this compound for the histamine H1 and PAF receptors. These protocols are a synthesis of information from multiple sources and may require optimization.

Histamine H1 Receptor Binding Assay

This assay determines the ability of Rupatadine to displace a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine or [³H]-mepyramine, from its binding site on cell membranes.

Materials:

-

Membrane Preparation: Guinea pig cerebellum membranes or membranes from HEK293T cells expressing the human H1 receptor.

-

Radioligand: [³H]-pyrilamine or [³H]-mepyramine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Incubation: In appropriate assay tubes, combine the membrane preparation, [³H]-pyrilamine (at a concentration near its Kd), and varying concentrations of this compound. For determination of non-specific binding, a high concentration of a known H1 antagonist (e.g., unlabeled pyrilamine) is used instead of Rupatadine.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of Rupatadine by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PAF Receptor Binding Assay

This assay measures the displacement of a radiolabeled PAF receptor antagonist, such as [³H]WEB-2086, by Rupatadine.

Materials:

-

Membrane Preparation: Rabbit platelet membranes.

-

Radioligand: [³H]WEB-2086.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Incubation: Combine rabbit platelet membranes, [³H]WEB-2086, and a range of this compound concentrations in assay tubes. For non-specific binding, use a high concentration of unlabeled WEB-2086.

-

Equilibration: Incubate the mixture to allow for binding equilibrium to be reached.

-

Termination and Washing: Terminate the reaction by rapid filtration and wash the filters with cold wash buffer.

-

Quantification: Measure the bound radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the IC50 and Ki values for Rupatadine as described for the H1 receptor binding assay.

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at both the histamine H1 and PAF receptors, which are G protein-coupled receptors (GPCRs). Specifically, both receptors are primarily coupled to the Gq/11 family of G proteins.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergic reactions. Rupatadine blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Similarly, the PAF receptor signals through the Gq/11 protein pathway. The binding of PAF to its receptor activates PLC, leading to the generation of IP3 and DAG, which in turn mediate various inflammatory responses, including platelet aggregation and increased vascular permeability. Rupatadine's antagonism of the PAF receptor prevents the initiation of this signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The general workflow for determining the binding affinity of this compound through a competitive radioligand binding assay is illustrated below.

Conclusion

The in vitro characterization of this compound demonstrates its potent dual antagonistic activity against both histamine H1 and PAF receptors. This is substantiated by its low nanomolar to micromolar Ki and IC50 values obtained from radioligand binding and functional assays. The mechanism of action involves the competitive inhibition of ligand binding to these Gq-coupled receptors, thereby blocking the downstream signaling cascades that lead to allergic and inflammatory responses. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of Rupatadine and similar compounds.

References

Rupatadine Fumarate: A Technical Guide to its Role in Cytokine Release Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine (B1662895) fumarate (B1241708), a second-generation antihistamine, exhibits a dual mechanism of action by antagonizing both histamine (B1213489) H1 and platelet-activating factor (PAF) receptors.[1] This unique pharmacological profile extends beyond simple receptor blockade to encompass a significant modulatory role in allergic and inflammatory responses through the inhibition of cytokine release. This technical guide provides an in-depth analysis of the mechanisms, experimental evidence, and signaling pathways involved in rupatadine's attenuation of pro-inflammatory cytokine secretion. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Allergic and inflammatory conditions are characterized by the excessive release of a cascade of pro-inflammatory mediators, among which cytokines play a pivotal role in amplifying and sustaining the pathological response. Key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-8, IL-13), and others are central to the recruitment and activation of immune cells, leading to the clinical manifestations of diseases like allergic rhinitis and chronic urticaria.[2][3] Rupatadine fumarate has emerged as a therapeutic agent that not only alleviates symptoms through its antihistaminic and anti-PAF effects but also by directly inhibiting the release of these critical cytokines from key immune cells, particularly mast cells.[1][4]

Mechanism of Action in Cytokine Inhibition

Rupatadine's inhibitory effect on cytokine release is multifactorial, stemming from its dual receptor antagonism and direct interference with intracellular signaling pathways.

-

H1 Receptor Antagonism: By blocking the histamine H1 receptor, rupatadine prevents histamine-induced downstream signaling events that can contribute to cytokine production.

-

PAF Receptor Antagonism: Platelet-activating factor is a potent inflammatory phospholipid that triggers a variety of cellular responses, including the release of cytokines. Rupatadine's antagonism of the PAF receptor is a key differentiator from other antihistamines and contributes significantly to its anti-inflammatory profile.

-

Inhibition of Mast Cell Degranulation: Rupatadine has been shown to stabilize mast cells, thereby inhibiting the release of pre-formed mediators like histamine and newly synthesized cytokines upon stimulation.

-

Modulation of Signaling Pathways: Evidence suggests that rupatadine can interfere with key intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene transcription, including many cytokines.

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative data from various in vitro studies demonstrating the inhibitory effects of rupatadine on cytokine release from different human cell types.

Table 1: Inhibition of Cytokine Release from Human Mast Cell Line (HMC-1)

| Stimulus | Cytokine Measured | Rupatadine Concentration (µM) | % Inhibition | Reference |

| Interleukin-1 (IL-1) | IL-6 | 10 - 50 | Up to 80% at 50 µM |

Table 2: Inhibition of Mediator Release from Human Mast Cell Line (LAD2)

| Stimulus | Mediator Measured | Rupatadine Concentration (µM) | % Inhibition | Reference |

| Substance P | Histamine | 10 - 50 | 88% | |

| Substance P | IL-8 | 10 - 50 | 80% | |

| Substance P | VEGF | 10 - 50 | 73% | |

| Platelet-Activating Factor (PAF) | Histamine, IL-8, TNF | 25 | Significant Inhibition | |

| Platelet-Activating Factor (PAF) | β-hexosaminidase | 5 | 40% | |

| Platelet-Activating Factor (PAF) | β-hexosaminidase | 10 | 53% | |

| Platelet-Activating Factor (PAF) | β-hexosaminidase | 25 | 46% |

Table 3: Inhibition of Cytokine Release from Human Cord Blood-Derived Mast Cells (hCBMCs)

| Stimulus | Cytokine Measured | Rupatadine Concentration (µM) | % Inhibition | Reference |

| IgE/anti-IgE | IL-6 | 25 | 69% | |

| IgE/anti-IgE | IL-8 | 25 | 63% | |

| IgE/anti-IgE | IL-10 | 25 | 34% | |

| IgE/anti-IgE | IL-13 | 25 | 79% | |

| IgE/anti-IgE | TNF | 25 | 55% |

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature for assessing the effect of rupatadine on cytokine release.

4.1. Inhibition of IL-6 Release from HMC-1 Cells

-

Cell Line: Human Leukemic Mast Cells (HMC-1).

-

Stimulation: Recombinant human Interleukin-1 (IL-1).

-

Methodology:

-

HMC-1 cells are cultured in appropriate media.

-

Cells are pre-incubated with varying concentrations of rupatadine (e.g., 1-50 µM) or vehicle control for a specified period (e.g., 10 minutes or 24 hours).

-

IL-1 is added to the cell cultures to induce IL-6 release.

-

After a suitable incubation period (e.g., 24 hours), the cell supernatant is collected.

-

The concentration of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The percentage of inhibition is calculated by comparing the IL-6 levels in rupatadine-treated cells to the vehicle-treated, stimulated cells.

-

4.2. Inhibition of Mediator Release from LAD2 Cells

-

Cell Line: Human Mast Cell Line (LAD2).

-

Stimulation: Substance P or Platelet-Activating Factor (PAF).

-

Methodology:

-

LAD2 cells are maintained in appropriate culture conditions.

-

Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Cells are pre-incubated with rupatadine (e.g., 10-50 µM) or vehicle for 10 minutes at 37°C.

-

Stimulation is initiated by adding Substance P or PAF.

-

The reaction is stopped after a defined time (e.g., 30 minutes for histamine, 24 hours for cytokines) by centrifugation at 4°C.

-

The supernatant is collected for mediator measurement.

-

Histamine, IL-8, and Vascular Endothelial Growth Factor (VEGF) levels are quantified using specific ELISA kits. For PAF stimulation, β-hexosaminidase release can also be measured spectrophotometrically as an indicator of degranulation.

-

4.3. Inhibition of Cytokine Release from hCBMCs

-

Cell Type: Human Cord Blood-Derived Mast Cells (hCBMCs).

-

Stimulation: IgE/anti-IgE.

-

Methodology:

-

Mast cells are differentiated from human cord blood progenitors.

-

Mature hCBMCs are sensitized with human IgE overnight.

-

Sensitized cells are washed and pre-incubated with rupatadine (e.g., 25-50 µM) or vehicle for 10 minutes.

-

Degranulation and cytokine release are triggered by the addition of anti-IgE antibody.

-

After 24 hours of incubation, the supernatant is harvested.

-

A panel of cytokines (IL-6, IL-8, IL-10, IL-13, TNF) is measured using a multiplex microbead-based immunoassay (e.g., Milliplex).

-

Signaling Pathways and Visualizations

Rupatadine's inhibitory effects on cytokine release are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Caption: Rupatadine's dual antagonism and NF-κB inhibition.

Caption: Workflow for in vitro cytokine inhibition assays.

Conclusion

This compound's ability to inhibit the release of a broad spectrum of pro-inflammatory cytokines from mast cells and other immune cells underscores its role as a potent anti-inflammatory agent. This activity, which is additive to its H1 and PAF receptor antagonism, provides a strong rationale for its efficacy in the treatment of allergic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and leverage the cytokine-modulating properties of rupatadine. Future investigations could explore the long-term effects of rupatadine on the cytokine network in vivo and its potential applications in other inflammatory conditions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rupatadine Inhibits Proinflammatory Mediator Secretion from Human Mast Cells Triggered by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

Investigating the Non-Sedating Properties of Rupatadine Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine (B1662895) fumarate (B1241708) is a second-generation antihistamine that has demonstrated a favorable safety profile, particularly with regard to its non-sedating properties. This technical guide provides an in-depth analysis of the pharmacological characteristics of rupatadine that contribute to its minimal central nervous system (CNS) effects. We will explore its dual mechanism of action as a potent histamine (B1213489) H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist, its limited penetration of the blood-brain barrier, and the experimental evidence from in vitro, in vivo, and clinical studies that substantiate its non-sedating profile. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacology and clinical application of rupatadine fumarate.

Introduction

First-generation antihistamines, while effective in managing allergic conditions, are often associated with significant sedative side effects due to their ability to cross the blood-brain barrier and antagonize central histamine H1 receptors.[1] The development of second-generation antihistamines aimed to mitigate these CNS effects while retaining potent peripheral H1 receptor blockade. This compound is a notable example of a second-generation antihistamine with a well-established efficacy and safety profile.[2][3] A key differentiator for rupatadine is its dual antagonism of both histamine H1 and platelet-activating factor (PAF) receptors, which may contribute to its overall therapeutic benefit in allergic and inflammatory conditions.[2][4] This guide will focus on the core attributes of rupatadine that underpin its non-sedating nature.

Mechanism of Action

Rupatadine's pharmacological activity is primarily attributed to its potent and selective antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.

Histamine H1 Receptor Antagonism

Histamine, a key mediator of allergic reactions, exerts its effects by binding to H1 receptors on various cell types. Rupatadine acts as a competitive antagonist at peripheral H1 receptors, effectively blocking the actions of histamine and alleviating symptoms such as sneezing, itching, and rhinorrhea. Its high affinity for the H1 receptor contributes to its long-lasting antihistaminic effect.

Platelet-Activating Factor (PAF) Receptor Antagonism

In addition to its antihistaminic activity, rupatadine is a potent antagonist of the PAF receptor. PAF is another important mediator involved in allergic and inflammatory responses, contributing to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking PAF receptors, rupatadine may offer additional therapeutic benefits in managing the complex pathophysiology of allergic disorders.

dot

Pharmacokinetics and Blood-Brain Barrier Penetration

A critical factor contributing to the non-sedating profile of a second-generation antihistamine is its limited ability to cross the blood-brain barrier (BBB). Rupatadine exhibits pharmacokinetic properties that favor its peripheral distribution and restrict its access to the CNS. Studies have shown that rupatadine has a low penetration of the BBB, resulting in minimal occupancy of central H1 receptors at therapeutic doses. This selectivity for peripheral H1 receptors is a key reason for the low incidence of sedation observed in clinical trials.

Quantitative Data

The following tables summarize the key quantitative data related to the receptor binding affinity and clinical sedative effects of this compound.

Table 1: Receptor Binding Affinity of Rupatadine

| Receptor | Ligand/Assay | Value | Reference(s) |

| Histamine H1 | Ki (nM) | 102 | |

| PAF | IC50 (µM) - Rabbit Platelets | 0.20 | |

| PAF | IC50 (µM) - Human Platelets | 0.68 |

Table 2: Clinical Trial Data on Sedation (Comparison with other Antihistamines)

| Study Parameter | Rupatadine (10 mg) | Cetirizine (10 mg) | Hydroxyzine (25 mg) | Placebo | Reference(s) |

| Psychomotor Impairment | No significant impairment | Significant impairment | Significant impairment | No significant impairment | |

| Subjective Drowsiness | Similar to placebo | Significantly higher than placebo | Significantly higher than placebo | - | |

| Driving Performance | No impairment | - | Significant impairment | No impairment |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the non-sedating properties of this compound.

In Vitro: Histamine H1 Receptor Competitive Binding Assay

This assay determines the binding affinity of rupatadine for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.

-

Membrane Preparation:

-

Culture CHO-H1 cells to confluence.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh Tris-HCl buffer and determine protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membrane preparation (final concentration ~20 µg protein/well).

-

Add 50 µL of [3H]-mepyramine (a radiolabeled H1 receptor antagonist) at a final concentration of ~1 nM.

-

Add 50 µL of varying concentrations of this compound or a known competitor (for positive control). For non-specific binding, add a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the rupatadine concentration.

-

Determine the IC50 (the concentration of rupatadine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

In Vivo: Barbiturate-Induced Sleeping Time in Mice

This model assesses the sedative potential of a drug by measuring its effect on the duration of sleep induced by a barbiturate.

-

Animals: Male Swiss albino mice (20-25 g).

-

Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.)

-

Group 2: this compound (e.g., 10 mg/kg, p.o.)

-

Group 3: Positive control (e.g., Diazepam, 5 mg/kg, i.p.)

-

-

Procedure:

-

Administer the vehicle, rupatadine, or positive control to the respective groups.

-

After 60 minutes (for oral administration) or 30 minutes (for intraperitoneal administration), administer a sub-hypnotic dose of pentobarbital (B6593769) sodium (e.g., 40 mg/kg, i.p.).

-

Immediately after pentobarbital administration, place each mouse in an individual observation cage.

-

Record the onset of sleep (time from pentobarbital injection to the loss of the righting reflex, defined as the inability to return to an upright position within 30 seconds when placed on its back).

-

Record the duration of sleep (time from the loss to the spontaneous recovery of the righting reflex).

-

-

Data Analysis: Compare the mean duration of sleep between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant increase in sleeping time compared to the vehicle control indicates a sedative effect.

Clinical Trial: Assessment of Sedation in Healthy Volunteers

This protocol outlines a typical design for a clinical trial to evaluate the sedative effects of rupatadine in humans.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Healthy adult volunteers (male and female, aged 18-45 years).

-

Treatments:

-

This compound (10 mg and 20 mg)

-

Positive control (e.g., Hydroxyzine 25 mg)

-

Placebo

-

-

Procedure:

-

Each participant receives each treatment in a randomized order, with a washout period of at least one week between treatments.

-

On each study day, baseline assessments are performed before drug administration.

-

After drug administration, a battery of psychomotor and cognitive tests is performed at regular intervals (e.g., 1, 2, 4, 6, and 8 hours post-dose).

-

-

Assessment Battery:

-

Objective Tests:

-

Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.

-

Critical Flicker Fusion (CFF) Test: Assesses CNS arousal.

-

Choice Reaction Time (CRT): Evaluates sensorimotor performance and attention.

-

Tracking Task: Measures hand-eye coordination and sustained attention.

-

-

Subjective Assessments:

-

Visual Analogue Scales (VAS): Participants rate their subjective feelings of drowsiness, alertness, and concentration.

-

Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.

-

-

-

Data Analysis: Compare the changes from baseline in objective test scores and subjective ratings between the different treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).

dot

Conclusion

The non-sedating profile of this compound is a result of a combination of key pharmacological properties. Its high affinity for peripheral histamine H1 receptors, coupled with its limited penetration of the blood-brain barrier, ensures potent antihistaminic effects without significant CNS impairment. The additional PAF receptor antagonism may provide further therapeutic advantages in allergic and inflammatory conditions. The experimental data from in vitro binding assays, in vivo animal models, and well-controlled clinical trials consistently support the classification of rupatadine as a non-sedating antihistamine at its therapeutic dose. This technical guide provides a comprehensive overview of the evidence and methodologies used to investigate and confirm the favorable CNS safety profile of rupatadine, making it a valuable resource for the scientific and drug development community.

References

- 1. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Interaction of two barbiturates and an antihistamine on body temperature and motor performance of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side‐effects [ouci.dntb.gov.ua]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

Rupatadine Fumarate's Attenuation of Eosinophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine (B1662895) fumarate (B1241708), a second-generation antihistamine, has demonstrated a multi-faceted anti-inflammatory profile that extends beyond its primary H1 receptor antagonism. A significant aspect of this profile is its ability to inhibit the chemotaxis of eosinophils, key effector cells in allergic inflammation and asthma. This technical guide provides an in-depth analysis of the available scientific data on the effect of rupatadine fumarate on eosinophil migration, detailing experimental methodologies, quantitative outcomes, and the underlying signaling pathways.

Core Mechanism of Action

Rupatadine exerts its inhibitory effect on eosinophil chemotaxis primarily through a dual mechanism of action: antagonism of the Platelet-Activating Factor (PAF) receptor and a distinct inhibitory effect on eotaxin-induced migration.[1][2] While its anti-PAF activity is well-established, the precise molecular interactions governing the inhibition of eotaxin-induced chemotaxis are still under investigation, suggesting a mechanism independent of its H1 and PAF receptor blockade.

Quantitative Analysis of Rupatadine's Inhibitory Effects

The inhibitory potency of rupatadine on eosinophil chemotaxis has been quantified in several preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy against different chemoattractants.

Table 1: Inhibition of Eotaxin-Induced Eosinophil Chemotaxis by Rupatadine

| Parameter | Value | Cell Source | Chemoattractant Concentration | Reference |

| Concentration Range for Strong Inhibition | 10⁻⁹–10⁻⁷ M | Human Eosinophils (from nonallergic and allergic volunteers) | 50 ng/ml | [3] |

| Significant Inhibition Concentration | 10 nM - 100 nM | Human Eosinophils | Not Specified | [1] |

Table 2: Anti-Platelet-Activating Factor (PAF) Activity of Rupatadine

| Parameter | IC50 Value | Assay | Species | Reference |

| PAF-induced Platelet Aggregation | 0.68 µM | Human Platelet-Rich Plasma | Human | [4] |

| PAF-induced Platelet Aggregation | 0.20 µM | Washed Rabbit Platelets | Rabbit | |

| PAF-induced Platelet Aggregation | 0.29 µM | Dog Whole Blood | Dog |

Note: While these IC50 values are for platelet aggregation, they serve as a strong indicator of rupatadine's potent anti-PAF activity, which is a key mechanism in reducing PAF-mediated eosinophil chemotaxis.

Signaling Pathways in Eosinophil Chemotaxis and Rupatadine's Intervention

Eosinophil chemotaxis is a complex process initiated by the binding of chemoattractants to their specific receptors on the eosinophil surface, triggering a cascade of intracellular signaling events that lead to directed cell movement.

Eotaxin-Induced Chemotaxis

Eotaxin, a potent eosinophil chemoattractant, exerts its effects by binding to the C-C chemokine receptor 3 (CCR3). This interaction activates downstream signaling pathways, prominently featuring the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK). The activation of these kinases is crucial for the cellular machinery of migration.

While direct evidence of rupatadine's interaction with the CCR3 receptor is not yet available, its ability to inhibit eotaxin-induced chemotaxis suggests a potential interference with this signaling cascade. The mechanism may involve downstream modulation of ERK or p38 MAPK phosphorylation, or interaction with other signaling intermediates.

PAF-Induced Chemotaxis

Platelet-Activating Factor (PAF) is another potent chemoattractant for eosinophils, signaling through its own specific G-protein coupled receptor, the PAF receptor (PAFR). Rupatadine's well-documented antagonism of the PAFR directly blocks the initial step in this signaling cascade, thereby preventing the downstream events that lead to eosinophil migration.

Experimental Protocols

A comprehensive understanding of the data necessitates a review of the methodologies employed in the key studies.

In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This widely used assay quantifies the migration of eosinophils across a porous membrane towards a chemoattractant.

1. Eosinophil Isolation:

-

Human eosinophils are typically isolated from the peripheral blood of healthy or allergic donors.

-

A common method involves dextran (B179266) sedimentation followed by density gradient centrifugation over Percoll.

-

Further purification can be achieved using negative selection with immunomagnetic beads to deplete other cell types.

2. Chemotaxis Chamber Setup:

-

A modified Boyden chamber, such as a 48-well microchemotaxis chamber, is utilized.

-

The chamber consists of upper and lower wells separated by a polycarbonate filter (e.g., 5 µm pore size).

-

The lower wells are filled with a solution containing the chemoattractant (e.g., eotaxin at 50 ng/ml or PAF at varying concentrations) or a control medium.

-

A suspension of purified eosinophils (e.g., 1 x 10⁶ cells/ml) is added to the upper wells. To test the effect of rupatadine, cells are pre-incubated with various concentrations of the compound.

3. Incubation:

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 60-90 minutes).

4. Quantification of Migration:

-

After incubation, the filter is removed, and non-migrated cells on the upper surface are scraped off.

-

The filter is then fixed and stained (e.g., with Diff-Quik).

-

The number of eosinophils that have migrated to the lower side of the filter is counted under a microscope in several high-power fields.

-

Alternatively, fluorescently labeled eosinophils can be used, and migration is quantified by measuring the fluorescence of cells that have moved to the lower well.

Conclusion

This compound effectively inhibits eosinophil chemotaxis induced by both eotaxin and PAF. Its potent antagonism of the PAF receptor provides a clear mechanism for its effect on PAF-induced migration. The inhibition of eotaxin-induced chemotaxis, likely occurring through a mechanism independent of H1 or PAF receptor blockade, highlights a broader anti-inflammatory activity. Further research is warranted to fully elucidate the precise molecular targets of rupatadine within the CCR3 signaling pathway. The data presented in this guide underscore the therapeutic potential of rupatadine in the management of eosinophil-driven allergic diseases.

References

- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Rupatadine Fumarate with G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine Fumarate is a second-generation, non-sedating antihistamine that exhibits a unique dual mechanism of action by antagonizing both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1][2] Both of these receptors are members of the G protein-coupled receptor (GPCR) superfamily, critical targets in the treatment of allergic disorders. This technical guide provides a comprehensive overview of the molecular interactions of Rupatadine with these GPCRs, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Introduction